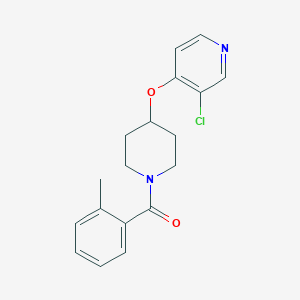
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a complex organic compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol. This compound features a piperidine ring, a chloropyridine moiety, and a tolyl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with o-tolylmethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Researchers can study its effects on various biological pathways to identify potential drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The piperidine ring and chloropyridine moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(m-tolyl)methanone
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(p-tolyl)methanone
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone
Uniqueness
Compared to similar compounds, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart unique steric and electronic properties, making it distinct from its analogs.
特性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-4-2-3-5-15(13)18(22)21-10-7-14(8-11-21)23-17-6-9-20-12-16(17)19/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPWBQEZOHMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
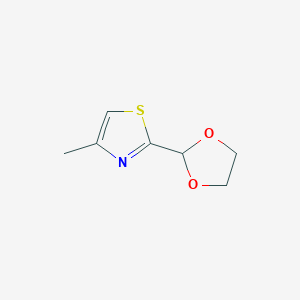
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2703242.png)
![1-[4-(Oxan-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2703243.png)
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)
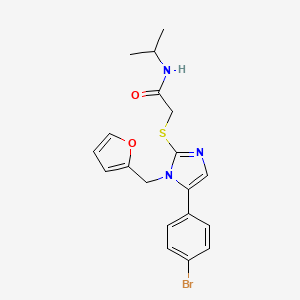
![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)
![4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2703253.png)
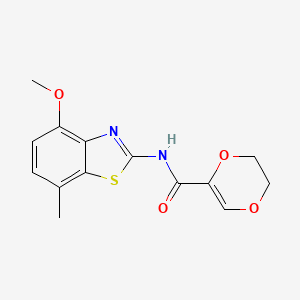
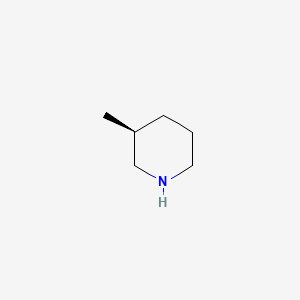
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2703256.png)
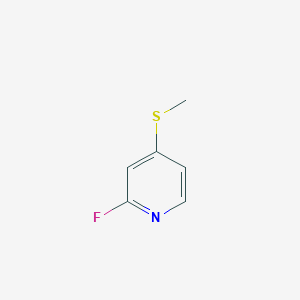
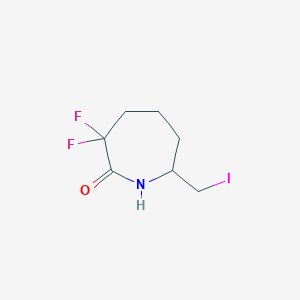
![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2703261.png)
